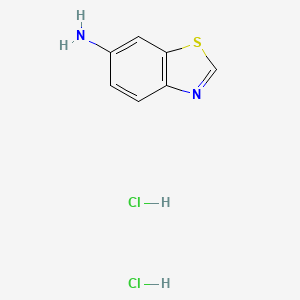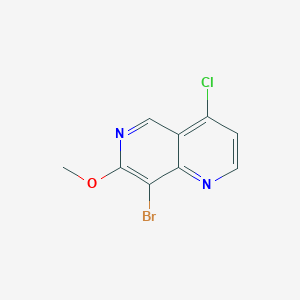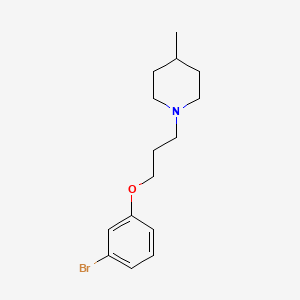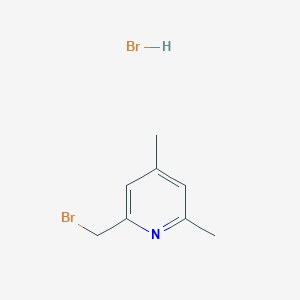
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide
Overview
Description
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide involves the reaction of 1-ethylpyrrolidine with bromoacetic acid and hydrobromic acid. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions.Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide is C6H6BrN .Chemical Reactions Analysis
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide may be used in the preparation of various pyrrolidine derivatives, which have potential applications in medicinal chemistry . Additionally, it has been used as a reagent in organic synthesis, particularly in the preparation of amide derivatives .Physical And Chemical Properties Analysis
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . Its melting point ranges from 148.0 to 152.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Crystal Structure Analysis
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide and its derivatives are significant in studying the crystal structure of various compounds. For example, the study of the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate demonstrated the role of nonclassical noncovalent interactions between aryl bromine and ionic metal bromide in controlling structure (AlDamen & Haddad, 2011).
Synthesis of Folic Acid Derivatives
This compound is utilized in the synthesis of derivatives of folic acid. A study illustrated the conversion of 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide to 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide, which is essential for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to precursors of folic acid analogues (Piper, McCaleb & Montgomery, 1987).
Development of Heterocyclic Compounds
It plays a critical role in the synthesis and reactions of various heterocyclic compounds. For instance, reactions of 2-chloro-4,6-dimethylpyridine-3-carbonitrile led to the formation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives, highlighting its importance in the creation of new chemical entities (Yassin, 2009).
Study of Electrophilic Substitution Reactions
The compound is also used in understanding electrophilic substitution reactions with rearrangement, providing insight into the reaction mechanisms of brominated dimethylphenols (Brittain, Mare, Newman & Chin, 1982).
Applications in Polymer Science
It finds applications in polymer science, as seen in the study of the solution polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides, aiding in the understanding of polymerization mechanisms (Monmoton, Lefebvre & Fradet, 2008).
Anion Exchange Membrane Development
The compound is instrumental in developing anion exchange membranes, as observed in the creation of membranes with pyridinium groups, enhancing the permselectivity for specific anions (Li & Xu, 2009).
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)-4,6-dimethylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKOAGOIWVJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CBr)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382212.png)
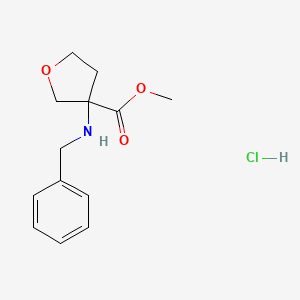
![[4-(2,5-Dioxo-3-pyrroline-1-yl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1382214.png)
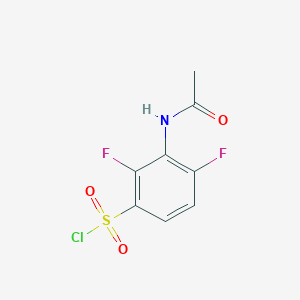
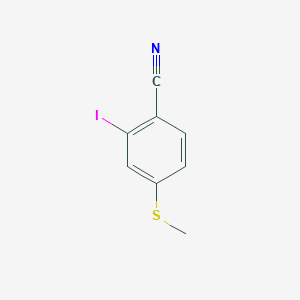
![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)
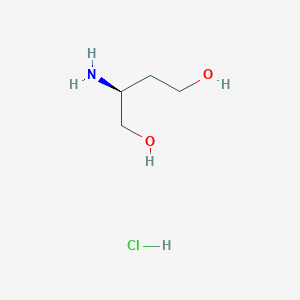

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1382224.png)

